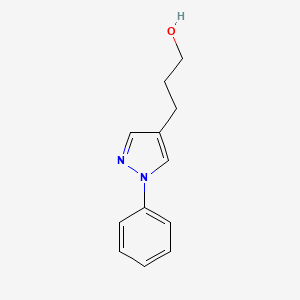

3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-(1-phenylpyrazol-4-yl)propan-1-ol |

InChI |

InChI=1S/C12H14N2O/c15-8-4-5-11-9-13-14(10-11)12-6-2-1-3-7-12/h1-3,6-7,9-10,15H,4-5,8H2 |

InChI Key |

MVDPUYNGFWJESA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CCCO |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 1 Phenyl 1h Pyrazol 4 Yl Propan 1 Ol

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its aromaticity lends it considerable stability, but it also possesses sites of varying electron density that govern its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic compounds. libretexts.org In the pyrazole ring, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. rrbdavc.org However, in the case of 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol, this position is already substituted with the 3-hydroxypropyl group. Consequently, electrophilic attack must occur at other available positions.

The directing influence of the substituents on the ring—the phenyl group at N1 and the alkyl group at C4—determines the regioselectivity of further substitutions. The N-phenyl group can direct substitution to either the pyrazole ring or the phenyl ring itself, depending on the reaction conditions.

Substitution on the Pyrazole Ring: Under neutral or weakly acidic conditions, electrophilic attack is likely to occur at the C5 position of the pyrazole ring. The C4-alkyl group is a weak activating group and, together with the N-phenyl group, may direct incoming electrophiles to the adjacent C5 position.

Substitution on the Phenyl Ring: In strongly acidic media, such as a mixture of nitric acid and sulfuric acid, the pyridine-like N2 atom of the pyrazole ring becomes protonated. rrbdavc.org This protonation deactivates the entire pyrazole ring system towards electrophilic attack. As a result, substitution is directed to the appended phenyl ring, typically occurring at the para-position due to the directing effect of the pyrazole substituent. rrbdavc.orglibretexts.org

Common electrophilic aromatic substitution reactions and their predicted outcomes for 1-phenyl-4-alkylpyrazoles are summarized below.

| Reaction | Reagent(s) | Typical Electrophile | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)propan-1-ol |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 3-(5-Bromo-1-phenyl-1H-pyrazol-4-yl)propan-1-ol |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-(1-(4-Sulfophenyl)-1H-pyrazol-4-yl)propan-1-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 3-(5-Acyl-1-phenyl-1H-pyrazol-4-yl)propan-1-ol |

Nucleophilic Attack and Ring Transformations

The pyrazole ring is generally less susceptible to nucleophilic aromatic substitution (SNAr) than to electrophilic substitution, unless it is activated by strong electron-withdrawing groups or if a good leaving group is present at a susceptible position (C3 or C5). researchgate.net For this compound, direct nucleophilic attack on the ring is unlikely under standard conditions.

However, extreme conditions can lead to ring transformations. The C3 and C5 positions are relatively electron-deficient, and deprotonation at these sites by a very strong base can sometimes initiate ring-opening pathways, although this is not a common reaction for stable, substituted pyrazoles. rrbdavc.org More synthetically relevant ring transformations typically involve the construction of the pyrazole ring from other heterocyclic systems or acyclic precursors, rather than the transformation of a pre-formed pyrazole. nih.gov

Transformations of the Propan-1-ol Side Chain

The 3-hydroxypropyl side chain offers a versatile handle for a wide array of chemical modifications. The primary alcohol functionality is readily transformed into other functional groups, enabling the synthesis of a diverse library of derivatives.

Oxidation Reactions

The primary alcohol group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. amazonaws.comnih.gov The oxidation to aldehydes can be challenging as they are susceptible to overoxidation to the corresponding carboxylic acid, especially in the presence of water. nih.gov

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, mild and selective oxidizing agents are required. Common reagents for this transformation include Pyridinium chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), or modern catalytic systems using air or oxygen as the terminal oxidant are effective for this purpose. acs.orgacs.org This transformation is robust and often high-yielding. acs.orgresearchgate.net

| Target Product | Reagent(s) | Description |

| 3-(1-Phenyl-1H-pyrazol-4-yl)propanal | Pyridinium chlorochromate (PCC) | Mild oxidant, stops at the aldehyde stage. |

| Dess-Martin Periodinane (DMP) | Mild oxidant, known for high yields and compatibility with various functional groups. | |

| 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid | Potassium permanganate (KMnO₄) | Strong, inexpensive oxidant. |

| Jones Reagent (CrO₃ / H₂SO₄) | Strong oxidant, reaction is typically fast. | |

| Ruthenium-based catalysts with O₂ | Greener chemistry approach using catalytic metal and molecular oxygen. amazonaws.com |

Esterification and Etherification

The hydroxyl group can be readily converted into esters and ethers, which are common derivatives in medicinal chemistry and materials science.

Esterification: The reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, known as Fischer esterification, yields the corresponding ester. chemguide.co.ukkhanacademy.orgmasterorganicchemistry.com This reaction is an equilibrium process. For higher yields, the carboxylic acid can be activated by converting it to a more reactive derivative, such as an acyl chloride or an anhydride, which then reacts readily with the alcohol. organic-chemistry.org

Etherification: To form ethers, the alcohol is typically first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide can then displace a leaving group from an alkyl halide in a Williamson ether synthesis.

Further Functionalization of the Hydroxyl Group

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group to allow for the introduction of other functionalities.

Conversion to Alkyl Halides: The alcohol can be converted into an alkyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively.

Conversion to Sulfonate Esters: A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. These sulfonate groups are excellent leaving groups and can be readily displaced by a wide range of nucleophiles (e.g., azides, cyanides, amines) to afford a variety of derivatives.

| Reaction Type | Reagent(s) | Intermediate/Product Functional Group |

| Esterification | Acetic Anhydride, Pyridine | Acetate Ester |

| Etherification | 1. NaH; 2. CH₃I | Methyl Ether |

| Halogenation | Thionyl Chloride (SOCl₂) | Propyl Chloride |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Propyl Tosylate |

Formation of Complex Architectures from the Target Compound

The strategic functionalization of this compound paves the way for its incorporation into larger, more complex molecular frameworks. The presence of the terminal hydroxyl group on the propanol (B110389) side chain offers a prime site for derivatization, enabling the connection of multiple pyrazole units or the linkage to other molecular scaffolds. This has been effectively demonstrated in the synthesis of macrocyclic structures and polydentate ligands.

One notable approach involves the conversion of the terminal alcohol into a more reactive leaving group, such as a halide or a sulfonate ester. This transformation allows for subsequent nucleophilic substitution reactions with di- or poly-functionalized reagents to yield macrocyclic compounds. For instance, the derivatization of pyrazole-containing diols or their corresponding dihalides has been a successful strategy for the synthesis of novel crown ethers and other macrocycles.

A key strategy in the formation of such complex architectures is the cyclocondensation reaction. This often involves the reaction of a di-functionalized pyrazole precursor with a suitable linking molecule. For example, derivatives such as 3,5-bis(chloromethyl)-1H-pyrazole can be reacted with polyethylene (B3416737) glycols in the presence of a base to afford pyrazole-containing crown ethers. While not directly starting from this compound, this methodology highlights a viable pathway where the target compound could be first converted to a dihalo-derivative and subsequently used in similar macrocyclization reactions.

Another significant application of pyrazole derivatives in constructing complex architectures is in the field of supramolecular chemistry and the synthesis of polydentate ligands. The nitrogen atoms of the pyrazole ring, along with other strategically placed donor atoms, can coordinate with metal ions to form well-defined supramolecular structures. By modifying the propanol side chain of this compound, it is possible to introduce additional coordinating sites, thereby creating sophisticated ligands for various applications in catalysis and materials science.

The following table summarizes representative approaches to the synthesis of complex architectures utilizing pyrazole-based building blocks, illustrating the potential pathways for the derivatization of this compound.

| Starting Material Type | Linking Reagent/Method | Complex Architecture Formed | Reference |

| Bis(β-diketones) derived from bis(propargyl) polyoxyethylene ethers | Hydrazine (B178648) hydrate | Polyoxyethylene bis(3,5-substituted pyrazoles) | researchgate.net |

| 3,5-bis(chloromethyl)-1H-pyrazole | Polyethylene glycol | Pyrazole-containing crown ethers | General Synthetic Method |

| 1-(hydroxymethyl)pyrazole | Amines (e.g., ethylamine, aniline, diamines) | Pyrazol-1-ylmethyl substituted amines (polydentate ligands) | researchgate.net |

While direct examples of the use of this compound in these specific transformations are not extensively documented in the reviewed literature, the established reactivity of similar pyrazole-containing molecules provides a strong foundation for its potential application in the synthesis of novel and complex molecular architectures. Future research may further elucidate the specific reaction conditions and resulting structures derived from this versatile compound.

Therefore, it is not possible to provide the detailed research findings and data tables as requested in the outline for the following sections:

Computational and Theoretical Investigations of Pyrazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and three-dimensional geometry of pyrazole (B372694) derivatives. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties. The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely employed and reliable method for such investigations, offering a good balance between computational cost and accuracy. derpharmachemica.comnih.gov

For instance, a DFT study on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole provides insights into the geometry of the 1-phenyl-pyrazole core. derpharmachemica.com The optimized structure would reveal the planarity of the pyrazole ring and the relative orientation of the phenyl and propanol (B110389) substituents. The bond lengths within the pyrazole ring are expected to exhibit values intermediate between single and double bonds, indicative of its aromatic character. The propanol side chain at the C4 position will have specific bond lengths and angles characteristic of sp3 hybridized carbon atoms and a primary alcohol.

Table 1: Predicted Molecular Geometry Parameters for a 1-Phenyl-4-Alkyl-1H-Pyrazole System (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Length | N1-N2 | ~1.35 Å |

| N2-C3 | ~1.33 Å | |

| C3-C4 | ~1.42 Å | |

| C4-C5 | ~1.38 Å | |

| C5-N1 | ~1.37 Å | |

| C4-C(propyl) | ~1.51 Å | |

| C-O (propanol) | ~1.43 Å | |

| Bond Angle | C5-N1-N2 | ~112° |

| N1-N2-C3 | ~105° | |

| N2-C3-C4 | ~112° | |

| C3-C4-C5 | ~106° | |

| N1-C5-C4 | ~105° | |

| C3-C4-C(propyl) | ~128° | |

| C5-C4-C(propyl) | ~126° |

Note: The data in this table is illustrative and based on typical values for similar pyrazole derivatives calculated using DFT methods. Actual values for 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol would require specific calculations.

Beyond molecular geometry, DFT calculations provide a detailed picture of the electronic structure. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are key descriptors of a molecule's reactivity. The MEP map visually indicates the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. derpharmachemica.com For this compound, the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group are expected to be electron-rich regions.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of the most stable molecular conformation, molecules are dynamic entities that can adopt various shapes. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of flexible molecules like this compound over time.

MD simulations model the movement of atoms and molecules based on classical mechanics, where the forces between atoms are described by a force field. By simulating the molecule's behavior over a period of time (typically nanoseconds to microseconds), researchers can observe the different conformations it can adopt and the transitions between them. This is particularly important for understanding how the molecule might interact with biological targets, as its shape can influence its binding affinity.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, including the synthesis of pyrazole derivatives. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the most likely mechanism. This understanding can help in optimizing reaction conditions and designing more efficient synthetic routes.

The synthesis of 1,4-disubstituted pyrazoles can proceed through various pathways, and computational studies can help to elucidate the regioselectivity of these reactions. semnan.ac.irresearchgate.net For example, in the reaction of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound, two different regioisomers of the pyrazole can be formed. DFT calculations can be used to determine the activation energies for the formation of both isomers. The isomer with the lower activation energy is predicted to be the major product, which can then be verified experimentally. rsc.org

Computational studies on the synthesis of pyrazoles often involve locating the transition state structures, which are the highest energy points along the reaction coordinate. The geometry and electronic properties of the transition state can provide crucial information about the factors that control the reaction rate and selectivity.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties of molecules, including nuclear magnetic resonance (NMR) and infrared (IR) spectra. These predictions are highly valuable for the identification and characterization of newly synthesized compounds.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.govasrjetsjournal.org By performing GIAO calculations on the DFT-optimized geometry of a molecule, it is possible to predict the 1H and 13C NMR spectra with a reasonable degree of accuracy. Comparing the calculated spectra with experimental data can help to confirm the structure of a compound. For this compound, such calculations would predict the chemical shifts for all the unique protons and carbons in the molecule, aiding in the assignment of the experimental NMR signals. rsc.org

Similarly, DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. derpharmachemica.com By analyzing the calculated vibrational modes, each peak in the theoretical spectrum can be assigned to a specific type of molecular motion, such as the stretching or bending of a particular bond. This information is extremely useful for interpreting experimental IR spectra and identifying the functional groups present in a molecule.

Table 2: Predicted Vibrational Frequencies for a 1-Phenyl-4-Alkyl-1H-Pyrazole System (Illustrative Data)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (propanol) | ~3400-3600 |

| C-H stretch (aromatic) | ~3050-3150 |

| C-H stretch (aliphatic) | ~2850-2960 |

| C=N stretch (pyrazole ring) | ~1580-1620 |

| C=C stretch (phenyl & pyrazole) | ~1450-1600 |

| C-O stretch (propanol) | ~1050-1150 |

Note: This data is illustrative and based on typical values for similar pyrazole derivatives calculated using DFT methods. The exact values for this compound would require specific calculations.

Advanced Applications in Materials Science and Catalysis

Pyrazole (B372694) Derivatives as Ligands in Coordination Chemistry

The pyrazole moiety is a well-established and highly versatile ligand in coordination chemistry due to the presence of two adjacent nitrogen atoms that can coordinate with a wide array of metal ions. The specific substitution pattern of 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol, featuring a phenyl group at the N1 position and a propanol (B110389) side chain at the C4 position, offers unique possibilities for the design of sophisticated metal complexes.

Design and Synthesis of Metal Complexes

The design of metal complexes with ligands like this compound is centered around the coordination capabilities of the pyrazole ring's nitrogen atoms. The lone pair of electrons on the sp2-hybridized nitrogen atom (N2) of the pyrazole ring readily forms coordinate bonds with transition metal ions. The propanol side chain introduces an additional potential coordination site through its hydroxyl group, allowing the ligand to act as a bidentate or even a bridging ligand, depending on the reaction conditions and the nature of the metal center.

The synthesis of such complexes typically involves the reaction of the pyrazole derivative with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction temperature can influence the coordination mode and the final geometry of the complex. For instance, the hydroxyl group of the propanol side chain could remain uncoordinated, or it could deprotonate to form an alkoxide that bridges two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. The steric and electronic properties of the phenyl group at the N1 position also play a crucial role in dictating the steric environment around the metal center, thereby influencing the stability and reactivity of the resulting complex.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

|---|---|---|

| Monodentate | Coordination occurs solely through the N2 atom of the pyrazole ring. | Cu(II), Zn(II), Pd(II) |

| Bidentate (Chelating) | Coordination involves both the N2 atom and the oxygen atom of the hydroxyl group, forming a stable chelate ring. | Ru(II), Rh(III), Ir(III) |

Catalytic Applications of Pyrazole-Metal Complexes

Metal complexes derived from pyrazole ligands have demonstrated significant catalytic activity in a variety of organic transformations. The electronic properties of the pyrazole ring, which can be tuned by substituents, directly impact the Lewis acidity of the coordinated metal center, which is a key factor in catalysis.

For complexes involving derivatives of this compound, the propanol side chain can play a crucial role in the catalytic cycle. For example, in oxidation reactions, the hydroxyl group could participate in proton transfer steps or stabilize transition states through hydrogen bonding. In C-C coupling reactions, the flexibility of the propanol chain could allow for the precise positioning of substrates around the catalytic metal center.

Research on related pyrazole-metal complexes has shown their efficacy in reactions such as:

Oxidation of Alcohols: Pyrazole-copper complexes have been investigated as catalysts for the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones.

Suzuki-Miyaura Coupling: Palladium complexes with pyrazole-based ligands are effective catalysts for the formation of C-C bonds between aryl halides and boronic acids.

Heck Coupling: Rhodium and palladium complexes incorporating pyrazole ligands have been utilized in the coupling of alkenes with aryl halides.

The specific steric and electronic environment provided by the 1-phenyl and 4-propanol substituents would be expected to influence the selectivity and efficiency of these catalytic processes.

Pyrazole Derivatives in Photonic and Electronic Materials

The conjugated π-system of the pyrazole ring, in conjunction with the attached phenyl group, provides a foundation for the development of materials with interesting photophysical and electronic properties. The propanol side chain offers a site for further modification to fine-tune these properties.

Fluorescent and Luminescent Properties

Pyrazole derivatives are known to exhibit fluorescence, and their emission properties are highly dependent on the nature and position of substituents on the pyrazole ring. The 1-phenyl-1H-pyrazol-4-yl scaffold, in particular, can be part of a larger conjugated system that influences the absorption and emission wavelengths.

The fluorescence of compounds like this compound is expected to originate from π-π* transitions within the aromatic system. The quantum yield and Stokes shift of such molecules can be modulated by introducing electron-donating or electron-withdrawing groups on the phenyl ring or by extending the conjugation. The propanol group, while not directly part of the chromophore, can influence the solid-state packing of the molecules, which in turn can affect their solid-state emission properties. For instance, intermolecular hydrogen bonding involving the hydroxyl group could lead to the formation of H-aggregates or J-aggregates, resulting in altered fluorescence characteristics compared to the isolated molecule in solution.

Table 2: Predicted Photophysical Properties of a Representative 1-Phenylpyrazol-4-yl Derivative

| Property | Predicted Characteristic | Influencing Factors |

|---|---|---|

| Absorption (λmax) | UV-A region (320-380 nm) | Phenyl substitution, solvent polarity |

| Emission (λem) | Blue to green region (400-500 nm) | Extent of conjugation, intermolecular interactions |

| Fluorescence Quantum Yield (ΦF) | Moderate to high | Rigidity of the molecular structure, absence of quenching groups |

Applications in Organic Electronics (e.g., Organic Light-Emitting Diodes, Solar Cells)

The electronic properties of pyrazole derivatives make them promising candidates for use in organic electronic devices. The ability to transport charge (either electrons or holes) is a key requirement for materials used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Specifically, the 1-phenylpyrazol-4-yl moiety has been incorporated into more complex structures for applications in OLEDs. For example, meso-tetrakis(1-phenylpyrazol-4-yl)porphyrin has been successfully used as a dopant in the emissive layer of OLEDs, demonstrating saturated red emission. worldscientific.com This highlights the potential of the 1-phenylpyrazol-4-yl unit to contribute to the electroluminescent properties of organic materials. The improved luminance and emission efficiency in these devices compared to those with tetraphenylporphyrin (B126558) suggest that the pyrazole substituents play a beneficial role in the charge transport and recombination processes. worldscientific.comworldscientific.com

In the context of organic solar cells, pyrazole derivatives can be designed to function as either electron donor or electron acceptor materials. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be engineered through chemical modification of the pyrazole core and its substituents. The propanol side chain in this compound could be used to attach the molecule to a conductive polymer or a semiconductor surface, facilitating charge transfer in a photovoltaic device.

Role in Agrochemical Research (Focused on Synthetic Chemistry and Structure)

Pyrazole derivatives are a cornerstone in the field of agrochemical research, with numerous commercial products containing this heterocyclic core. The 1-phenylpyrazole (B75819) scaffold is particularly prevalent in a range of insecticides and herbicides. The synthetic accessibility and the ability to systematically modify the structure make this class of compounds ideal for structure-activity relationship (SAR) studies.

The synthetic chemistry to access compounds like this compound and its analogs often involves the condensation of a 1,3-dicarbonyl compound or a functionalized equivalent with phenylhydrazine (B124118). The propanol side chain at the 4-position can be introduced through various synthetic routes, either by starting with a pre-functionalized building block or by modifying the pyrazole core after its formation.

The structure of 1-phenylpyrazole derivatives is critical to their biological activity. Key structural features that are often varied in SAR studies include:

Substituents on the Phenyl Ring: The electronic nature and position of substituents on the N1-phenyl ring can significantly impact the compound's binding affinity to its biological target.

Substituents at the C3 and C5 Positions: These positions are often functionalized to optimize the shape and electronic properties of the molecule for better interaction with the target enzyme or receptor.

The Functional Group at the C4 Position: The nature of the substituent at the C4 position, such as the propanol group in the title compound, can influence the compound's solubility, metabolic stability, and mode of action.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| meso-tetrakis(1-phenylpyrazol-4-yl)porphyrin |

Sorption and Extraction of Metal Ions

Following a comprehensive review of scientific literature, no specific research studies, detailed findings, or data tables were found concerning the direct application of this compound for the sorption and extraction of metal ions.

While the broader class of pyrazole-containing compounds is well-documented for its utility in coordination chemistry and materials science, this specific molecule has not been the subject of published research in this particular application. The pyrazole moiety, with its nitrogen atoms, is known to act as a potent ligand for various metal ions, forming the basis for numerous chelating agents, functionalized sorbents, and metal-organic frameworks (MOFs). These related materials have been successfully employed for the removal and recovery of heavy metal ions from aqueous solutions.

For example, research has been conducted on activated carbons modified with different pyrazolone (B3327878) derivatives, which have shown efficacy in adsorbing heavy metals. Similarly, various pyrazole-based ligands have been synthesized and incorporated into silica (B1680970) materials or used to construct MOFs for the selective capture of metal ions like cadmium, copper, lead, and zinc.

However, these studies focus on different structural analogues and not on this compound itself. The potential of this specific compound, which features both a pyrazole ring and a terminal alcohol group—both capable of coordinating with metal ions—remains an unexplored area of research based on available data. Consequently, there are no specific findings on its sorption capacity, selectivity for different metal ions, or the optimal conditions (e.g., pH, contact time) for such processes to be reported at this time.

Future Research Horizons for this compound: A Roadmap for Innovation

The heterocyclic compound this compound stands as a molecule of significant interest, embodying the versatile pyrazole scaffold. While its current applications are being explored, the future trajectory of research concerning this compound is poised for remarkable advancements. This article delineates the prospective research avenues, focusing on sustainable synthesis, novel reactivity, advanced process automation, and its integration into cutting-edge materials and supramolecular structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step organic reactions, including cyclocondensation and functional group modifications. For example:

- Step 1 : React 1-phenyl-1H-pyrazole-4-carbaldehyde with propargyl alcohol under acidic conditions to form a propargyl intermediate.

- Step 2 : Reduce the aldehyde group using NaBH₄ or LiAlH₄ in anhydrous THF/EtOH (1:1) at 0°C to yield the propanol derivative .

- Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol) and temperature (−20°C to reflux) to improve yield (typically 60–85%). Monitor purity via HPLC or TLC with ethyl acetate/hexane (1:4) as the mobile phase .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

- Techniques :

- X-ray crystallography : Resolve crystal packing and dihedral angles between the pyrazole and phenyl rings (e.g., dihedral angles of 21.8°–41.8° observed in analogous structures) .

- NMR : Confirm the hydroxyl proton (δ 1.8–2.2 ppm in DMSO-d₆) and pyrazole ring protons (δ 7.2–8.1 ppm) .

- Mass spectrometry : Use ESI-MS to detect the molecular ion peak [M+H]⁺ at m/z 229.1 .

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- Anticonvulsant activity : Tested in maximal electroshock (MES) models, showing ED₅₀ values comparable to carbamazepine .

- Antimicrobial potential : Moderate inhibition of S. aureus (MIC = 32 µg/mL) via disruption of cell membrane integrity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, Multiwfn) elucidate electronic properties and reactivity?

- Approach :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to predict charge-transfer interactions. Use B3LYP/6-311++G(d,p) basis sets for geometry optimization .

- Multiwfn analysis : Map electrostatic potential surfaces to identify nucleophilic regions (e.g., hydroxyl oxygen: −0.35 e) and electrophilic sites (pyrazole N: +0.28 e) .

Q. What structure-activity relationships (SAR) govern its biological efficacy compared to analogs?

- Key Modifications :

| Substituent | Activity Trend (vs. Parent Compound) | Reference |

|---|---|---|

| 4-Bromo-phenyl | Enhanced anticonvulsant (ED₅₀ ↓ 30%) | |

| Ethoxy group | Reduced antimicrobial activity | |

| Amino-propanol | Improved solubility (LogP ↓ 0.5) |

- Rationale : Electron-withdrawing groups (e.g., Br) enhance dipole interactions with target proteins, while hydrophilic groups improve pharmacokinetics .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Strategies :

- Standardize assays : Use identical cell lines (e.g., HEK293 for ion channel studies) and control for solvent effects (DMSO ≤ 0.1%) .

- Meta-analysis : Compare datasets using tools like Prism to identify outliers. For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility .

- Case Study : A 2020 study found IC₅₀ = 12 µM against C. albicans vs. 45 µM in a 2023 report—attributed to variations in ergosterol content in cell membranes .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.